![molecular formula C16H18BCl2NO4 B14704822 2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol CAS No. 23068-75-9](/img/structure/B14704822.png)
2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both boron and phenol groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of bis(2-chloroethyl)amine with phenol derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloroethyl groups, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their function. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells by disrupting critical cellular pathways.
Comparison with Similar Compounds
2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol can be compared with other similar compounds such as:
Bis(2-chloroethyl)amine hydrochloride: Known for its use in organic synthesis and as a precursor in the production of other chemicals.
2-Chloroethylamine hydrochloride: Used in the synthesis of pharmaceuticals and other organic compounds.
Mechlorethamine hydrochloride: An anticancer agent with a similar structure but different functional groups.
The uniqueness of this compound lies in its combination of boron and phenol groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
23068-75-9 |
|---|---|
Molecular Formula |
C16H18BCl2NO4 |
Molecular Weight |
370.0 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol |
InChI |
InChI=1S/C16H18BCl2NO4/c18-9-11-20(12-10-19)17(23-15-7-3-1-5-13(15)21)24-16-8-4-2-6-14(16)22/h1-8,21-22H,9-12H2 |
InChI Key |
XLRYPVUBNYYCQK-UHFFFAOYSA-N |
Canonical SMILES |
B(N(CCCl)CCCl)(OC1=CC=CC=C1O)OC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


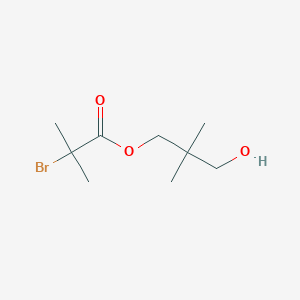
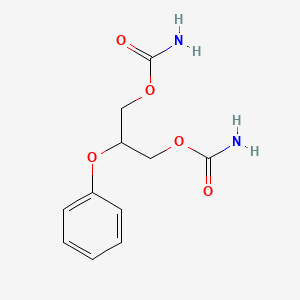
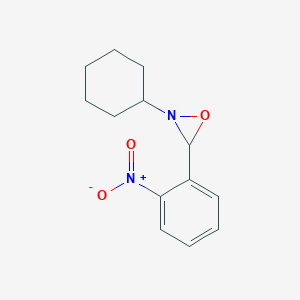

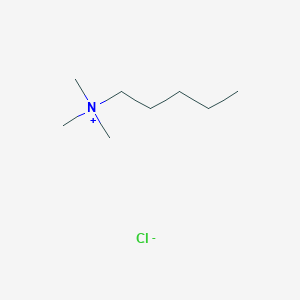
![Dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B14704757.png)

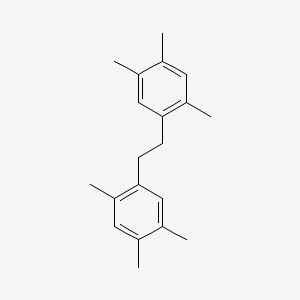
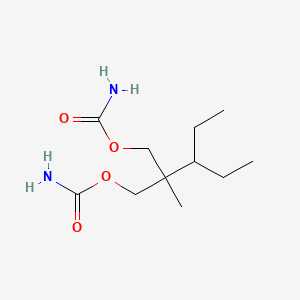
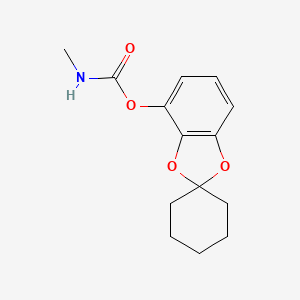
![2-[(Phenylacetyl)amino]prop-2-enoic acid](/img/structure/B14704790.png)
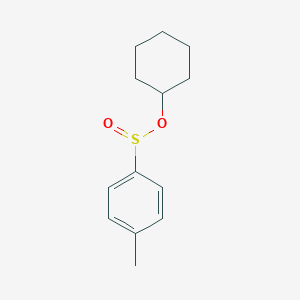
![N-[(Z)-3-phenylprop-2-enoyl]-N-[(E)-3-phenylprop-2-enoyl]benzamide](/img/structure/B14704796.png)
![4-[(E)-{[4-(Octyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14704812.png)
